molecular formula C12H12BrN3O B3015517 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one CAS No. 2309258-22-6

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one

Cat. No.: B3015517
CAS No.: 2309258-22-6
M. Wt: 294.152
InChI Key: VUGSNASCKGGSCJ-UHFFFAOYSA-N
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Description

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is a synthetic organic compound characterized by the presence of a brominated aromatic ring and a pyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one typically involves the following steps:

    Bromination: The starting material, 2-methylphenylamine, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-6-methylphenylamine.

    Coupling Reaction: The brominated amine is then coupled with 1-methylpyrazin-2(1H)-one under suitable conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazinone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Shares the brominated aromatic ring but lacks the pyrazinone moiety.

    3-Bromo-2-methylpyridine: Similar structure but different substitution pattern on the pyridine ring.

    (3R)-3-amino-3-(2-bromo-6-methylphenyl)propanoic acid: Contains a similar brominated aromatic ring but with an amino acid structure.

Uniqueness

3-((2-bromo-6-methylphenyl)amino)-1-methylpyrazin-2(1H)-one is unique due to the combination of the brominated aromatic ring and the pyrazinone moiety, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

3-(2-bromo-6-methylanilino)-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O/c1-8-4-3-5-9(13)10(8)15-11-12(17)16(2)7-6-14-11/h3-7H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGSNASCKGGSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)NC2=NC=CN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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